N-(4-acetamido-3-methylphenyl)-2-chloropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamido-3-methylphenyl)-2-chloropropanamide is a chemical compound with a complex structure that includes an acetylamino group, a methyl group, and a chloro-propionamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamido-3-methylphenyl)-2-chloropropanamide typically involves multiple steps. One common method starts with the acetylation of 4-amino-3-methylbenzoic acid to form 4-acetylamino-3-methylbenzoic acid. This intermediate is then reacted with 2-chloropropionyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamido-3-methylphenyl)-2-chloropropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(4-acetamido-3-methylphenyl)-2-chloropropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which N-(4-acetamido-3-methylphenyl)-2-chloropropanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the chloro group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylamino-3-methylphenyl)-2-phenylacetamide
- N-(4-{[4-(Acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-acetamido-3-methylphenyl)-2-chloropropanamide is unique due to the presence of the chloro group, which can significantly influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds that may lack this functional group.
Properties
IUPAC Name |
N-(4-acetamido-3-methylphenyl)-2-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7-6-10(15-12(17)8(2)13)4-5-11(7)14-9(3)16/h4-6,8H,1-3H3,(H,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKFRBLGCWXUFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)Cl)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.